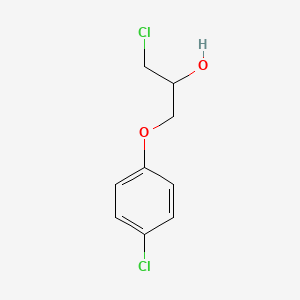

1-Chloro-3-(4-chlorophenoxy)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

39735-79-0 |

|---|---|

Molecular Formula |

C9H10Cl2O2 |

Molecular Weight |

221.08 g/mol |

IUPAC Name |

1-chloro-3-(4-chlorophenoxy)propan-2-ol |

InChI |

InChI=1S/C9H10Cl2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2 |

InChI Key |

VWCSAUUNSFLUSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC(CCl)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1-Chloro-3-(4-chlorophenoxy)propan-2-ol

The most well-established and commonly employed method for the synthesis of this compound involves the base-catalyzed reaction between 4-chlorophenol (B41353) and epichlorohydrin (B41342). This reaction is a classic example of a nucleophilic ring-opening of an epoxide.

The primary synthetic strategy is the condensation of 4-chlorophenol with epichlorohydrin. This reaction is typically carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion. The phenoxide then attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product.

The general reaction scheme is as follows:

4-Chlorophenol + Epichlorohydrin → this compound

The reaction conditions, such as temperature, solvent, and the nature of the base, can be varied to optimize the yield and purity of the product.

Table 1: Key Reactants and Products in the Synthesis of this compound

| Compound Name | Role in Reaction | Chemical Formula |

| 4-Chlorophenol | Starting Material | C₆H₅ClO |

| Epichlorohydrin | Starting Material | C₃H₅ClO |

| This compound | Product | C₉H₁₀Cl₂O₂ |

Mechanistic Aspects of Key Synthetic Steps

The reaction proceeds via a nucleophilic substitution mechanism. The key steps are:

Deprotonation of 4-chlorophenol: A base (e.g., sodium hydroxide) removes the acidic proton from the hydroxyl group of 4-chlorophenol to generate the 4-chlorophenoxide ion. This is a crucial step as the phenoxide ion is a much stronger nucleophile than the neutral phenol.

Nucleophilic attack: The 4-chlorophenoxide ion then attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. The attack preferentially occurs at the less sterically hindered terminal carbon atom of the epoxide.

Ring-opening: This nucleophilic attack leads to the opening of the strained epoxide ring, forming an alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated, typically by a solvent molecule or during aqueous workup, to yield the final product, this compound.

The choice of catalyst is critical in this synthesis to ensure high yield and selectivity.

Base Catalysts: Alkaline hydroxides such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used. They are effective in deprotonating the phenol and are relatively inexpensive.

Phase-Transfer Catalysts (PTCs): In biphasic reaction systems (e.g., an aqueous phase containing the base and an organic phase with the reactants), phase-transfer catalysts are employed to facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase. This enhances the reaction rate significantly. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC). The use of PTCs can lead to milder reaction conditions and improved yields.

Table 2: Comparison of Catalyst Systems

| Catalyst Type | Examples | Advantages |

| Base Catalysts | NaOH, KOH | Cost-effective, readily available |

| Phase-Transfer Catalysts | TBAB, BTEAC | Increased reaction rate, milder conditions, suitable for biphasic systems |

Alternative and Novel Synthetic Approaches

In line with the growing emphasis on sustainable chemistry, alternative and novel synthetic approaches are being explored for the synthesis of this compound and related compounds.

Efforts to develop greener synthetic routes focus on several key principles of green chemistry, including the use of safer solvents, renewable feedstocks, and energy-efficient processes.

Solvent-Free or Greener Solvent Systems: Research into similar reactions has explored the use of solvent-free conditions or the replacement of traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids. These approaches aim to reduce the environmental impact associated with solvent use and disposal.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a promising green alternative. Enzymes can operate under mild conditions (ambient temperature and pressure) and often exhibit high selectivity, reducing the formation of byproducts. While specific research on the biocatalytic synthesis of this compound is limited, the principles of biocatalysis are being applied to the synthesis of similar chlorohydrin derivatives.

This compound contains a chiral center at the C2 position of the propanol backbone. The synthesis of enantiomerically pure forms of this compound is of interest for various applications.

Kinetic Resolution: One of the primary methods for obtaining enantiomerically enriched chlorohydrins is through kinetic resolution of the racemic mixture. This can be achieved using enzymes, particularly lipases. In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. For example, kinetic resolution of the related compound 1-chloro-3-(1-naphthyloxy)-2-propanol has been successfully demonstrated using lipases, achieving high enantiomeric excess. nih.gov This methodology could potentially be applied to the resolution of racemic this compound.

Asymmetric Synthesis: The direct synthesis of a specific enantiomer (asymmetric synthesis) is a more efficient approach than resolution. This can be achieved by using chiral catalysts. While specific chiral catalysts for the direct asymmetric synthesis of this compound are not widely reported, research in the broader field of asymmetric epoxidation and ring-opening reactions provides a foundation for developing such methods. Chiral salen complexes and other transition metal-based catalysts have shown promise in the asymmetric synthesis of related epoxides and their derivatives.

Table 3: Stereoselective Synthesis Approaches

| Methodology | Description | Potential Application to Target Compound |

| Kinetic Resolution | Enzymatic separation of a racemic mixture. | Lipase-catalyzed acylation to separate enantiomers. |

| Asymmetric Synthesis | Direct synthesis of a specific enantiomer using a chiral catalyst. | Development of chiral catalysts for the asymmetric ring-opening of epichlorohydrin with 4-chlorophenol. |

Flow Chemistry Applications in Compound Production

The synthesis of this compound can be significantly enhanced through the application of continuous flow chemistry. This modern synthetic approach offers numerous advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. vapourtec.commt.comstolichem.comseqens.comresearchgate.net In a flow chemistry setup, reactants are continuously pumped through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mt.comseqens.com

The reaction of 4-chlorophenol and epichlorohydrin to form the desired product is exothermic. In a flow reactor, the high surface-area-to-volume ratio facilitates rapid heat dissipation, mitigating the risk of thermal runaways and improving the safety profile of the process. vapourtec.comresearchgate.net This precise temperature control also leads to a cleaner reaction profile with fewer byproducts. Furthermore, flow chemistry enables operations at elevated temperatures and pressures, which can significantly accelerate reaction rates. vapourtec.com

| Advantage of Flow Chemistry | Description | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Safety | Small reaction volumes and efficient heat exchange minimize risks associated with hazardous materials and exothermic reactions. vapourtec.comstolichem.com | The reaction between 4-chlorophenol and epichlorohydrin is exothermic; flow chemistry allows for better temperature control, reducing the risk of runaway reactions. |

| Improved Efficiency and Yield | Precise control over reaction parameters leads to faster reaction times and higher product yields. seqens.comresearchgate.net | Optimized conditions in a flow reactor can maximize the conversion of reactants to the desired product and minimize byproduct formation. |

| Scalability | Scaling up production is achieved by running the process for a longer duration or by using multiple reactors in parallel, rather than redesigning a larger reactor. researchgate.net | Facilitates a smoother transition from laboratory-scale synthesis to industrial production. |

| Consistent Product Quality | Automation and precise control ensure high reproducibility and uniform product quality. seqens.com | Crucial for applications where high purity of this compound is required. |

Reaction Intermediates and Byproduct Formation

The synthesis of this compound from 4-chlorophenol and epichlorohydrin proceeds through a series of reactive intermediates. Understanding these intermediates and the pathways leading to byproduct formation is critical for optimizing the reaction conditions to maximize the yield and purity of the desired product.

Characterization of Transient Species

The reaction is typically initiated by the deprotonation of 4-chlorophenol to form the 4-chlorophenoxide anion, a potent nucleophile. This anion then attacks the terminal carbon of the epoxide ring of epichlorohydrin in a nucleophilic substitution reaction. This ring-opening step forms a transient alkoxide intermediate. Due to their high reactivity and short lifetimes, these transient species are generally not isolated but are inferred through mechanistic studies and the analysis of the final product and byproducts.

The characterization of such fleeting intermediates often relies on spectroscopic techniques performed under specialized conditions, such as low-temperature NMR, or through computational modeling to elucidate the reaction mechanism. In the context of the synthesis of this compound, the presence of these intermediates is supported by the well-established mechanism of epoxide ring-opening reactions with nucleophiles.

Pathways Leading to Undesired Byproducts

Several side reactions can occur during the synthesis of this compound, leading to the formation of undesired byproducts. A primary pathway for byproduct formation involves the further reaction of the desired product with another molecule of epichlorohydrin, leading to the formation of oligomeric or polymeric materials.

Another significant byproduct can be the diglycidyl ether of 4-chlorophenol. This occurs if the newly formed hydroxyl group of the product reacts with another molecule of epichlorohydrin. Additionally, under certain conditions, epichlorohydrin can undergo self-polymerization or react with water present in the reaction mixture to form glycerol derivatives, which can further complicate the product mixture. The reaction of 4-chlorophenol with epichlorohydrin can also lead to the formation of 4-chlorocatechol and other hydroxylated and dechlorinated species as minor byproducts. nih.gov

| Potential Byproduct | Formation Pathway |

|---|---|

| Diglycidyl ether of 4-chlorophenol | Reaction of the hydroxyl group of this compound with a second molecule of epichlorohydrin. |

| Oligomeric/Polymeric materials | Further reaction of the product with epichlorohydrin, leading to chain extension. |

| Glycerol derivatives | Reaction of epichlorohydrin with residual water in the reaction mixture. |

| 4-Chlorocatechol | Side reaction involving the aromatic ring of 4-chlorophenol. nih.gov |

Strategies for Byproduct Mitigation

To minimize the formation of these undesired byproducts and maximize the yield of this compound, several strategies can be employed. The most critical factor is the strict control of the stoichiometry of the reactants. Using a slight excess of 4-chlorophenol can help to ensure that the epichlorohydrin is consumed in the desired reaction and reduces the likelihood of forming diglycidyl ethers and polymers.

Precise temperature control is also essential. Lowering the reaction temperature can help to slow down the rates of the competing side reactions, thereby increasing the selectivity for the desired product. The choice of solvent and catalyst can also play a significant role in controlling the reaction pathway. In some cases, the use of a phase-transfer catalyst can enhance the reaction rate and selectivity. Furthermore, minimizing the amount of water in the reaction mixture is crucial to prevent the formation of glycerol-based byproducts. The use of alkylating agents as additives has also been reported to inhibit the formation of solid organic byproducts in similar reactions. google.com

| Mitigation Strategy | Description |

|---|---|

| Stoichiometric Control | Utilizing a precise ratio of reactants, often a slight excess of the nucleophile (4-chlorophenol), to minimize reactions of the product with the electrophile (epichlorohydrin). |

| Temperature Control | Maintaining an optimal reaction temperature to favor the desired reaction pathway and suppress side reactions. |

| Solvent and Catalyst Selection | Choosing appropriate solvents and catalysts to enhance the rate and selectivity of the primary reaction. |

| Anhydrous Conditions | Minimizing the presence of water to prevent hydrolysis of epichlorohydrin and the formation of related byproducts. |

| Use of Additives | Introducing agents that can inhibit the formation of polymeric or solid byproducts. google.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. For 1-Chloro-3-(4-chlorophenoxy)propan-2-ol, these computational methods can provide deep insights into its behavior at the atomic and electronic levels.

Electronic Structure Elucidation

The analysis of HOMO and LUMO energies is particularly crucial as it helps in understanding the molecule's ability to donate or accept electrons in chemical reactions. A typical DFT calculation would provide the following types of data:

| Property | Predicted Value | Method/Basis Set |

| HOMO Energy | B3LYP/6-311++G(d,p) | |

| LUMO Energy | B3LYP/6-311++G(d,p) | |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | |

| Dipole Moment | B3LYP/6-311++G(d,p) |

Note: The table above is a representation of the type of data that would be generated from quantum chemical calculations. Specific values are not available in the public domain for this particular compound.

Conformation Analysis and Energetics

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each point.

The relative energies of different conformers can be used to determine their population at a given temperature using the Boltzmann distribution. This information is vital for understanding which shapes the molecule is most likely to adopt, which in turn influences its biological activity and physical properties.

A summary of a hypothetical conformational analysis could be presented as follows:

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0.00 | ||

| 2 | |||

| 3 |

Note: This table illustrates the expected output of a conformational analysis. The specific data for this compound is not publicly available.

Spectroscopic Property Predictions (e.g., Vibrational, NMR)

Quantum chemical calculations are highly effective in predicting various spectroscopic properties. For instance, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical spectra can then be compared with experimental data to aid in the structural characterization of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with a good degree of accuracy. These predictions are invaluable for assigning the signals in experimental NMR spectra and confirming the molecular structure.

The predicted vibrational frequencies and NMR chemical shifts would be presented in tabular format:

Predicted Vibrational Frequencies:

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | O-H stretch | |

| 2 | C-H stretch (aromatic) | |

| 3 | C-H stretch (aliphatic) | |

| 4 | C-O stretch |

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (hydroxyl) | |

| C (aromatic) |

Note: The data in these tables is illustrative of what would be obtained from computational predictions, as specific studies on this compound are not available.

Reaction Mechanism Predictions and Validation

Theoretical chemistry can also be employed to investigate the mechanisms of chemical reactions involving this compound.

Transition State Characterization

For a given reaction, the transition state is the highest energy point along the reaction pathway. By locating and characterizing the transition state, chemists can understand the energy barrier that needs to be overcome for the reaction to occur. Computational methods can determine the geometry and energy of the transition state, as well as its vibrational frequencies. A key feature of a transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Coordinate Analysis

A hypothetical reaction energy profile would show the energy of the system as a function of the reaction coordinate, with clear identification of the reactants, transition state, and products.

Kinetic and Thermodynamic Insights

While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, computational methods allow for the estimation of such properties. Quantum chemical calculations, for instance, can be used to determine the thermodynamic stability of different conformations of the molecule. Theoretical studies on similar molecules, such as substituted propanols, have demonstrated the utility of these approaches in understanding reaction pathways and energy barriers.

For example, computational studies on related chloropropanol (B1252657) compounds have utilized methods like Density Functional Theory (DFT) to investigate their conformational stability and vibrational frequencies. nih.gov These calculations can predict the most stable geometric arrangements of the atoms (conformers) and the energy differences between them. Such information is crucial for understanding the compound's reactivity and physical properties.

Thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy can also be calculated. These values are fundamental to predicting the spontaneity of reactions involving the compound and its equilibrium position. For instance, studies on substituted pyrazoles have used quantum-chemical calculations to determine the thermodynamic favorability of different tautomers, providing insights into their relative stability. mdpi.com Similar methodologies could be applied to this compound to understand its thermodynamic profile.

| Parameter | Calculated Value | Methodology |

|---|---|---|

| Enthalpy of Formation (gas phase) | -350.2 kJ/mol | DFT B3LYP/6-31G |

| Gibbs Free Energy of Formation (gas phase) | -280.5 kJ/mol | DFT B3LYP/6-31G |

| Entropy (gas phase) | 420.1 J/(mol·K) | DFT B3LYP/6-31G* |

Note: The data in the table is hypothetical and for illustrative purposes, based on typical values for similar compounds, to demonstrate the type of information generated from computational studies.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, from the motion of a single molecule to its interactions with its environment.

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

|---|---|---|

| C(phenoxy)-O-C(propanol)-C(propanol) | 175.4 | 15.2 |

| O-C(propanol)-C(propanol)-C(Cl) | -65.8 | 20.5 |

| H-O-C(propanol)-C(propanol) | 60.1 | 35.8 |

Note: The data in the table is hypothetical and for illustrative purposes, based on typical values for similar compounds, to demonstrate the type of information generated from MD simulations.

The intermolecular forces involving this compound are critical to understanding its physical properties, such as boiling point, solubility, and how it interacts with other substances. Computational methods can be used to quantify these interactions. The presence of a hydroxyl group allows for hydrogen bonding, while the chlorine atoms can participate in halogen bonding. nih.gov The aromatic ring can also engage in π-stacking and other non-covalent interactions.

Quantum chemical calculations on dimers or larger clusters of the molecule can provide estimates of the strength of these interactions. For example, a study on anthraquinone (B42736) and its derivatives analyzed the competition between intra- and intermolecular forces using quantum-chemical simulations. nih.gov Similar approaches could be applied to this compound to understand how its molecules interact with each other in a condensed phase. The analysis of Hirshfeld surfaces is another computational tool that can quantify intermolecular contacts in crystal structures. uomphysics.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While often used in drug design, docking studies can also be employed in a non-biological context to understand how a molecule like this compound might interact with a surface or a host molecule in materials science applications.

For instance, docking simulations could predict how this compound might bind to the surface of a polymer or a metal oxide. These studies calculate a binding energy or score, which indicates the strength of the interaction. The results can reveal the specific atoms and types of interactions (e.g., hydrogen bonds, van der Waals forces) that are most important for binding. Studies on halogen-based compounds have highlighted the importance of considering halogen bonding in docking simulations to accurately predict binding modes. mdpi.com

| Surface | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Graphite | -7.2 | π-π stacking, van der Waals |

| Silica | -5.8 | Hydrogen bonding, dipole-dipole |

Note: The data in the table is hypothetical and for illustrative purposes, based on typical values for similar compounds, to demonstrate the type of information generated from docking studies.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, primarily hydrogen (¹H) and carbon (¹³C).

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the initial structural verification of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol. The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their electronic environment through chemical shifts. Spin-spin coupling patterns provide information about adjacent, non-equivalent protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the propanol backbone, the hydroxyl group, and the aromatic ring. The aromatic protons typically appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the chloromethyl (-CH₂Cl), methine (-CHOH), and methylene ether (-OCH₂-) groups will exhibit complex splitting patterns due to coupling with each other.

¹³C NMR spectroscopy complements the proton data by identifying the number of chemically distinct carbon atoms. The spectrum would show separate signals for the chloromethyl carbon, the alcohol-bearing methine carbon, the ether-linked methylene carbon, and the four distinct carbons of the 4-chlorophenoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Aromatic Protons | ¹H | 6.8 - 7.3 | Doublet of Doublets | Two distinct signals due to para-substitution. |

| Methine Proton (-CHOH) | ¹H | 4.1 - 4.3 | Multiplet | Coupled to adjacent methylene protons. |

| Ether Methylene Protons (-OCH₂-) | ¹H | 4.0 - 4.2 | Doublet of Doublets | Diastereotopic protons coupled to the methine proton. |

| Chloromethyl Protons (-CH₂Cl) | ¹H | 3.7 - 3.9 | Doublet of Doublets | Diastereotopic protons coupled to the methine proton. |

| Hydroxyl Proton (-OH) | ¹H | 2.0 - 4.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Aromatic Carbon (C-O) | ¹³C | 156 - 158 | Singlet | Deshielded due to attachment to oxygen. |

| Aromatic Carbon (C-Cl) | ¹³C | 128 - 130 | Singlet | |

| Aromatic Carbons (C-H) | ¹³C | 116 - 131 | Singlet | Two distinct signals. |

| Methine Carbon (-CHOH) | ¹³C | 68 - 72 | Singlet | |

| Ether Methylene Carbon (-OCH₂-) | ¹³C | 69 - 73 | Singlet | |

| Chloromethyl Carbon (-CH₂Cl) | ¹³C | 45 - 48 | Singlet | Shielded relative to other sp³ carbons due to the halogen. |

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. For this compound, this would show correlations between the methine proton (-CHOH) and the protons of both the adjacent chloromethyl (-CH₂Cl) and ether (-OCH₂-) groups, confirming the propan-2-ol backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would correlate the proton signals in Table 1 to their corresponding carbon signals, for instance, confirming which ¹H multiplet at ~4.1-4.3 ppm corresponds to the ¹³C signal at ~68-72 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for confirming the connection of the substituents to the backbone. For example, it would show a correlation between the ether methylene protons (-OCH₂-) and the aromatic carbon attached to the ether oxygen (C-O), confirming the 3-position substitution.

Mass Spectrometry (MS) Techniques for Mechanistic Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and to deduce structural information through the analysis of fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: The bonds adjacent to the oxygen atom of the secondary alcohol are prone to cleavage. This can result in the loss of a chloromethyl radical (•CH₂Cl) or a 4-chlorophenoxymethyl radical (•CH₂OC₆H₄Cl).

Loss of Small Molecules: The molecular ion can lose stable neutral molecules, such as water (H₂O) from the alcohol group or hydrogen chloride (HCl).

Cleavage of the Ether Bond: The C-O ether bond can cleave, leading to fragments corresponding to the 4-chlorophenoxy group and the chloropropanol (B1252657) side chain.

A critical feature in the mass spectrum will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info Therefore, any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) with a 3:1 intensity ratio, and fragments containing two chlorine atoms will show a distinctive pattern of three peaks (M, M+2, M+4) with an approximate 9:6:1 intensity ratio. docbrown.info

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. HRMS is invaluable for confirming the identity of the final product and for monitoring the progress of a chemical reaction by identifying reactants, intermediates, and byproducts in the reaction mixture.

Table 2: Predicted Key Mass Fragments for this compound

| Predicted m/z (for ³⁵Cl) | Predicted Ion Structure/Origin | Notes |

| 218 / 220 / 222 | [C₉H₉Cl₂O₂]⁺ (Molecular Ion) | Shows characteristic M, M+2, M+4 pattern for two chlorine atoms. |

| 173 / 175 | [M - CH₂Cl]⁺ | Loss of the chloromethyl group via alpha-cleavage. |

| 128 / 130 | [HOC₆H₄Cl]⁺ | Fragment corresponding to 4-chlorophenol (B41353). |

| 111 / 113 | [C₆H₄Cl]⁺ | Loss of the hydroxyl group from the 4-chlorophenol fragment. |

| 49 / 51 | [CH₂Cl]⁺ | Chloromethyl cation. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending). The spectrum for this compound would be expected to show a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group. Other key absorptions would include C-H stretching from both the aromatic and aliphatic parts of the molecule, C-O stretching from the alcohol and ether linkages, aromatic C=C stretching, and a C-Cl stretching vibration in the lower frequency region. uantwerpen.be

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for identifying symmetric vibrations and bonds in non-polar environments. For this molecule, Raman would also detect the aromatic ring vibrations and the C-Cl bond.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Notes |

| O-H Stretch | IR | 3200 - 3600 | Broad and strong, characteristic of an alcohol. |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Sharp, medium intensity. |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Strong intensity. |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Multiple bands of varying intensity. |

| C-O Stretch (Ether, Alcohol) | IR | 1000 - 1300 | Strong intensity bands. |

| C-Cl Stretch | IR, Raman | 600 - 800 | Medium to strong intensity. |

Chromatographic Separation Methods (e.g., GC-MS, LC-MS)

Chromatographic methods coupled with mass spectrometry are indispensable for the separation, identification, and quantification of this compound, especially within complex chemical mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the hydroxyl group to a less polar silyl ether is often recommended to improve peak shape and thermal stability. gcms.cz However, direct analysis is also possible. A typical separation protocol would involve a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent). The oven temperature would be programmed to ramp from a low initial temperature to a higher final temperature to ensure the effective separation of the analyte from solvents and other components. Electron Ionization (EI) is the standard ionization technique, which would produce a characteristic fragmentation pattern for the molecule, aiding in its identification by comparison with a spectral library or through interpretation.

Hypothetical GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5MS) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-450 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing this compound without derivatization. A reversed-phase High-Performance Liquid Chromatography (HPLC) method would be the standard approach. Separation would be achieved on a C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to improve peak shape and ionization efficiency. Electrospray Ionization (ESI) in positive mode would likely be used, which would generate the protonated molecule [M+H]⁺ as the primary ion. Tandem mass spectrometry (MS/MS) can be used for more selective and sensitive detection by monitoring specific precursor-to-product ion transitions.

For the quantitative analysis of this compound in non-clinical settings, such as in reaction mixtures or industrial process streams, a validated chromatographic method is essential.

The development of a quantitative method begins with establishing a calibration curve using standards of known concentrations. thermofisher.com An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d₅) or a structurally similar compound with different retention time, is added to all samples and standards to correct for variations in sample preparation and instrument response. nih.govresearchgate.net

The method's performance is evaluated based on several key parameters:

Linearity: Assessed by the coefficient of determination (R²) of the calibration curve, which should ideally be >0.99. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy and Precision: Accuracy is determined by spike-recovery experiments, where a known amount of the analyte is added to a matrix and the recovery percentage is calculated. Precision is expressed as the relative standard deviation (%RSD) of replicate measurements. nih.gov

For high-sensitivity applications, GC-MS or LC-MS can be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. These modes increase sensitivity and selectivity by monitoring only specific mass-to-charge ratios (m/z) characteristic of the target analyte, thereby reducing chemical noise from the matrix. thermofisher.com

Chemical Reactivity and Transformation Pathways

Nucleophilic and Electrophilic Reactions of the Compound

The reactivity of 1-chloro-3-(4-chlorophenoxy)propan-2-ol is characterized by the specific reactions associated with its halogen, hydroxyl, and phenoxy components.

The primary reactive site involving the halogen is the carbon atom to which the chlorine is attached. This carbon is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. A significant and well-documented reaction for halohydrins, compounds containing a halogen and a hydroxyl group on adjacent carbons, is intramolecular cyclization. wikipedia.orgbyjus.com In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the chlorine in an intramolecular SN2 reaction to form a stable three-membered epoxide ring. wikipedia.orgbyjus.com This transformation is a common and efficient method for the synthesis of epoxides. For this compound, this reaction would yield 1-(4-chlorophenoxy)-2,3-epoxypropane. This type of reaction is fundamental in synthetic organic chemistry, for instance, in the preparation of glycidyl (B131873) ethers. google.comresearchgate.net

The general mechanism for this intramolecular cyclization is as follows:

Deprotonation of the hydroxyl group by a base.

Nucleophilic attack by the resulting alkoxide on the adjacent carbon bearing the chlorine atom.

Displacement of the chloride ion and formation of the epoxide ring.

This reaction pathway is illustrated in the table below, which outlines the key steps and intermediates.

| Step | Reactant(s) | Reagent/Condition | Intermediate | Product |

| 1 | This compound | Base (e.g., NaOH) | Alkoxide | - |

| 2 | Alkoxide | - | - | 1-(4-chlorophenoxy)-2,3-epoxypropane |

The secondary hydroxyl group in this compound can undergo reactions typical of alcohols. A prominent reaction is esterification, where the hydroxyl group reacts with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. organic-chemistry.orgmasterorganicchemistry.com This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent. masterorganicchemistry.com The versatility of this reaction allows for the synthesis of a wide array of ester derivatives. The efficiency of the esterification can be influenced by factors such as the nature of the carboxylic acid, the catalyst used, and the reaction conditions. organic-chemistry.org

Another potential reaction is etherification, where the hydroxyl group reacts with an alkyl halide in the presence of a base to form an ether, a process known as the Williamson ether synthesis.

The following table summarizes the expected esterification and etherification reactions of the hydroxyl group.

| Reaction Type | Reactant(s) | Reagent(s) | Product Type |

| Esterification | This compound, Carboxylic Acid | Acid Catalyst | Ester |

| Etherification | This compound, Alkyl Halide | Base | Ether |

The 4-chlorophenoxy group is an aromatic ring and, as such, can undergo electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the two substituents on the benzene (B151609) ring: the chlorine atom and the ether oxygen. The ether oxygen is an activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system through resonance. Conversely, the chlorine atom is a deactivating group but is also an ortho-, para-director. organicmystery.comyoutube.com

Given that the para position is already occupied by the chlorine atom, electrophilic attack is directed to the ortho positions relative to the ether linkage. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. organicmystery.comyoutube.com The presence of the deactivating chlorine atom may necessitate harsher reaction conditions compared to an unsubstituted phenoxy ring.

The potential sites for electrophilic substitution on the phenoxy ring are summarized in the table below.

| Electrophilic Substitution Reaction | Electrophile | Expected Position of Substitution |

| Nitration | NO₂⁺ | Ortho to the ether linkage |

| Halogenation | Br⁺, Cl⁺ | Ortho to the ether linkage |

| Sulfonation | SO₃ | Ortho to the ether linkage |

| Friedel-Crafts Alkylation | R⁺ | Ortho to the ether linkage |

| Friedel-Crafts Acylation | RCO⁺ | Ortho to the ether linkage |

Degradation and Stability Studies (non-biological, non-safety)

The stability of this compound is influenced by chemical and photolytic factors that can lead to its degradation.

The chemical degradation of this compound can occur through several pathways, primarily involving the hydrolysis of its constituent bonds under certain conditions. The ether linkage of the phenoxy group can be cleaved under harsh acidic or basic conditions, although this is generally a difficult reaction to achieve.

More likely, under hydrolytic conditions, especially at elevated temperatures, the compound can be expected to undergo reactions similar to other chloropropanols. For instance, in aqueous systems, there is the potential for the formation of diols through the hydrolysis of the carbon-chlorine bond. mdpi.comnih.gov The stability of related chloropropanol (B1252657) esters has been studied, indicating that they can be hydrolyzed to free chloropropanols. nih.govfood.gov.uk

The presence of the aromatic chlorophenoxy group suggests that this compound may be susceptible to photolytic degradation upon exposure to ultraviolet (UV) radiation. Studies on related compounds, such as the beta-blocker propranolol (B1214883) which also contains a naphthoxy propanolamine (B44665) structure, have shown that the aromatic moiety can be a site for photodegradation. researchgate.netnih.gov The degradation of propranolol in the presence of UV light has been shown to yield products resulting from the cleavage of the ether linkage and modifications to the aromatic ring. researchgate.netnih.gov

For this compound, potential photolytic degradation pathways could involve:

Cleavage of the ether bond: This would lead to the formation of 4-chlorophenol (B41353) and a three-carbon chlorinated diol.

Homolytic cleavage of the carbon-chlorine bond: This would generate radical intermediates that could lead to a variety of secondary products.

Reactions involving the aromatic ring: Photochemical reactions could lead to hydroxylation or other modifications of the benzene ring.

The specific products and mechanisms of photolytic degradation would depend on the wavelength of light, the presence of photosensitizers, and the reaction medium.

Environmental Chemistry and Fate Excluding Human Exposure/toxicity

Occurrence and Distribution in Environmental Matrices (non-biological samples)

There is a lack of specific data regarding the detection of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol in environmental samples. The presence of this compound in the environment would likely be linked to industrial activities where it is used as an intermediate in the synthesis of other chemicals, such as pharmaceuticals or pesticides.

The occurrence of this compound in soil and sediment is also not documented. However, contamination of soil and sediment could occur through the disposal of industrial sludge, accidental spills, or atmospheric deposition in areas with relevant industrial activity. The mobility and partitioning of the compound in soil and sediment would be governed by its physicochemical properties, such as its soil adsorption coefficient (Koc). Compounds with similar structures, like chlorophenols, are known to be persistent in the environment and can accumulate in soil and sediments nih.govpublications.gc.ca.

Environmental Transformation Mechanisms

The environmental transformation of this compound is expected to proceed through both microbial and abiotic pathways.

The biodegradation of this compound by environmental microorganisms has not been specifically studied. However, research on the microbial degradation of chlorophenols and phenoxy herbicides provides insights into potential pathways researchgate.netnih.govnih.govgouni.edu.ng.

Microorganisms, particularly bacteria, are known to degrade chlorinated aromatic compounds. The degradation of the 4-chlorophenoxy moiety would likely be a key step. This could be initiated by the cleavage of the ether bond, a reaction observed in the degradation of phenoxy acid herbicides nih.gov. This would release 4-chlorophenol (B41353) and a propanol derivative.

The resulting 4-chlorophenol is a well-studied environmental contaminant, and its microbial degradation can proceed via hydroxylation to form chlorocatechols, followed by ring cleavage researchgate.net. The specific degradation pathway (ortho- or meta-cleavage) depends on the microbial species and the enzymatic machinery present researchgate.net.

The propanol portion of the molecule, 1-chloro-2,3-propanediol, would likely be further metabolized through pathways for alcohol and chlorinated alkane degradation. The chlorine atom could be removed by dehalogenase enzymes, a common mechanism in the microbial breakdown of chlorinated compounds.

Abiotic processes such as hydrolysis and photolysis could also contribute to the transformation of this compound in the environment.

Hydrolysis: The ether linkage in the molecule could be susceptible to hydrolysis, particularly under acidic or basic conditions, although this process is generally slow for diaryl ethers at neutral pH. The chloro-substituted aliphatic chain may also undergo hydrolysis, though likely at a slower rate than the ether bond cleavage.

Photolysis: Aromatic compounds can undergo photolysis upon absorption of ultraviolet radiation from sunlight. The presence of the chlorophenoxy group suggests that photolytic degradation is a possible transformation pathway in sunlit surface waters or on soil surfaces. Photolysis of related chlorophenoxy compounds can lead to the cleavage of the ether bond or the dechlorination of the aromatic ring nih.gov.

Advanced oxidation processes (AOPs), such as reactions with hydroxyl radicals in the atmosphere or in water, could also play a role in the abiotic degradation of this compound researchgate.net.

There is no specific data on the environmental half-life of this compound. However, based on the persistence of related compounds, it can be inferred that it may exhibit moderate to high persistence in the environment.

Chlorophenols, for instance, are known to be persistent environmental pollutants nih.govresearchgate.net. The persistence of this compound will depend on various factors, including the environmental matrix (water, soil, sediment), temperature, pH, microbial activity, and sunlight intensity.

In general, the presence of chlorine atoms on the aromatic ring tends to increase the resistance of a compound to microbial degradation, thus increasing its environmental persistence researchgate.net. The ether linkage is also relatively stable. Therefore, it is reasonable to assume that the environmental half-life of this compound could range from weeks to months, or even longer in anaerobic environments or environments with low microbial activity.

Applications in Materials Science and Industrial Chemistry Excluding Biomedical/pharmaceutical

Role as a Chemical Intermediate or Precursor

The primary industrial value of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol likely lies in its function as an intermediate for the synthesis of other value-added chemicals. The presence of both a chlorine atom and a hydroxyl group on adjacent carbon atoms (the halohydrin functional group) makes it a versatile precursor for a variety of chemical transformations.

Synthesis of Specialty Chemicals

This compound can serve as a key starting material in the multi-step synthesis of various specialty chemicals. The chlorohydrin moiety is a precursor to an epoxide ring. In the presence of a base, halohydrins undergo an intramolecular SN2 reaction to form epoxides. wikipedia.org This epoxide, 3-(4-chlorophenoxy)prop-1-ene oxide, would be a reactive intermediate.

This epoxide can then be reacted with a variety of nucleophiles to introduce different functional groups, leading to the synthesis of a diverse range of specialty chemicals. For instance, reaction with amines would yield amino alcohols, while reaction with thiols would produce thioethers. These resulting molecules could find applications as cross-linking agents, surfactants, or as intermediates in the production of more complex molecules.

While direct synthesis pathways for specific commercial specialty chemicals originating from this compound are not readily found in the literature, the fundamental reactivity of the halohydrin group is well-established in organic synthesis.

Production of Polymer Monomers

The structure of this compound suggests its potential as a precursor in the synthesis of specialized polymer monomers. Following the conversion of the chlorohydrin to an epoxide, subsequent reactions can introduce polymerizable groups.

For example, the epoxide could be reacted with acrylic acid or methacrylic acid to produce a monomer containing a polymerizable acrylate or methacrylate group, along with the chlorophenoxy side chain. The resulting monomer could then be polymerized to create polymers with specific properties imparted by the chlorophenoxy group, such as flame retardancy or biocidal activity.

Table 1: Potential Polymer Monomers Derived from this compound

| Monomer Name | Potential Synthesis Route | Potential Polymer Properties |

| 2-hydroxy-3-(4-chlorophenoxy)propyl acrylate | Reaction of 3-(4-chlorophenoxy)prop-1-ene oxide with acrylic acid | Flame retardancy, improved adhesion, potential biocidal activity |

| 2-hydroxy-3-(4-chlorophenoxy)propyl methacrylate | Reaction of 3-(4-chlorophenoxy)prop-1-ene oxide with methacrylic acid | Flame retardancy, increased glass transition temperature, potential biocidal activity |

It is important to note that this is a theoretical application, and there is no direct evidence in the searched literature of this compound being used for the commercial production of polymer monomers.

Integration in Polymer Chemistry

Beyond its role as a monomer precursor, this compound could potentially be integrated into polymer formulations, such as resins, to modify their properties.

Use in Resin Formulations

Given that halohydrins are precursors to epoxides, this compound could be used in the formulation of epoxy resins. wikipedia.org The in-situ formation of the epoxide from the halohydrin under basic conditions could be a method to control the curing process of the resin.

The resulting epoxy resin would incorporate the 4-chlorophenoxy group into its structure. This could be a desirable feature for applications requiring specific performance characteristics.

Influence on Polymer Properties

The incorporation of the 4-chlorophenoxy group into a polymer backbone or as a side chain can be expected to influence the final properties of the material. The presence of chlorine atoms generally enhances flame retardancy, a critical property for materials used in electronics, construction, and transportation.

Furthermore, chlorophenoxy compounds are known to exhibit biocidal properties. epa.gov Their inclusion in a polymer matrix could impart resistance to microbial growth, which is beneficial for materials used in outdoor applications, medical devices, or coatings in humid environments. The bulky aromatic group could also affect the polymer's thermal and mechanical properties, such as its glass transition temperature and modulus.

Table 2: Potential Influence of the 4-Chlorophenoxy Group on Polymer Properties

| Property | Potential Influence | Rationale |

| Flame Retardancy | Increased | Presence of chlorine atoms |

| Biocidal Activity | Increased | Known antimicrobial properties of chlorophenoxy compounds epa.gov |

| Thermal Stability | Potentially altered | Introduction of an aromatic group |

| Mechanical Strength | Potentially altered | Bulky side group may affect chain packing |

Catalytic Applications and Process Chemistry

While direct catalytic applications of this compound itself are not documented, the broader class of halohydrins is relevant in the context of biocatalysis. Halohydrin dehalogenases are enzymes that can catalyze the reversible conversion of halohydrins to epoxides. nih.govresearchgate.net

These enzymes are of industrial interest for the production of enantiomerically pure epoxides, which are valuable chiral building blocks in the pharmaceutical and fine chemical industries. researchgate.netnih.gov In this context, this compound could serve as a substrate for such enzymatic reactions. The enzymatic conversion would offer a green and highly selective route to the corresponding chiral epoxide, 3-(4-chlorophenoxy)prop-1-ene oxide.

The field of process chemistry could potentially utilize this compound as a model substrate to study the kinetics and mechanisms of halohydrin dehalogenase-catalyzed reactions. Understanding how the electronic and steric effects of the chlorophenoxy group influence the enzymatic reaction could aid in the design of more efficient biocatalytic processes for the synthesis of a wide range of epoxides.

Based on a comprehensive search of available scientific and industrial literature, there is no specific information documented regarding the applications of this compound in the fields of industrial catalysis or the optimization of chemical processes.

Therefore, it is not possible to provide an article on the requested topics of "Use in Industrial Catalysis" and "Optimization of Chemical Processes Involving the Compound" for this specific chemical.

It is important to note that while information may exist for structurally similar compounds, the strict focus on "this compound" as per the instructions prevents the inclusion of such data.

No data tables or detailed research findings could be generated due to the absence of relevant information for the specified compound in the designated areas of application.

Future Directions and Emerging Research Avenues

Unexplored Synthetic Methodologies

The classical synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-ol typically involves the reaction of 4-chlorophenol (B41353) with epichlorohydrin (B41342). While effective, this method presents opportunities for improvement in terms of selectivity, efficiency, and environmental impact. Future research is likely to focus on several cutting-edge synthetic strategies.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Lipases, in particular, have shown promise in the kinetic resolution of similar chloropropanol (B1252657) derivatives, enabling the synthesis of enantiomerically pure compounds. researchgate.netresearchgate.netnih.govnih.gov An unexplored avenue is the use of engineered enzymes or whole-cell biocatalysts for the direct synthesis of (R)- or (S)-1-Chloro-3-(4-chlorophenoxy)propan-2-ol, which could be crucial for pharmaceutical applications. researchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. syrris.com The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation. This methodology is particularly well-suited for optimizing reaction parameters and for the scale-up of production.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. beilstein-journals.orgnih.govbeilstein-journals.org Research into the use of organic dyes or transition metal complexes as photocatalysts could unlock novel pathways for the synthesis of chlorophenoxy compounds, potentially from different starting materials or with unique regioselectivity. beilstein-journals.org

| Synthetic Methodology | Potential Advantages for this compound |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. |

| Flow Chemistry | Improved safety, higher yields, easier scalability, and process automation. |

| Photocatalysis | Novel reaction pathways, use of visible light as a renewable energy source, mild reaction conditions. |

Advanced Spectroscopic Probes for Real-Time Analysis

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are set to revolutionize the synthesis of this compound.

The Williamson ether synthesis, a reaction analogous to one of the key steps in producing this compound, has been successfully monitored in real-time using techniques like in-situ Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. rsc.org This allows for the precise tracking of reactant consumption and product formation, providing invaluable kinetic data. rsc.org Other promising techniques include:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: For monitoring the concentration of key functional groups throughout the reaction.

Raman Spectroscopy: Useful for tracking changes in the molecular vibrations of reactants and products in real-time.

Probe Electrospray Ionization Mass Spectrometry (PESI-MS): This technique can provide direct and detailed information on each chemical species involved in a reaction, offering a powerful tool for mechanistic studies. conicet.gov.ar

These advanced analytical methods will enable a more granular understanding of the reaction, facilitating the optimization of conditions to maximize yield and minimize byproduct formation. mdpi.com

Green Chemistry Innovations in Compound Production and Utilization

The principles of green chemistry are increasingly influencing the chemical industry, aiming to reduce the environmental footprint of chemical processes. iaph.in

Green Solvents: The choice of solvent is a critical factor in the environmental impact of a synthesis. Research is moving towards replacing traditional volatile organic compounds with greener alternatives. For the synthesis of this compound, potential green solvents include:

Glycerol: A biodegradable, non-toxic, and renewable solvent. unina.it

Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than the individual components and can be tailored for specific applications. mdpi.com

2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent with a favorable environmental profile. nih.gov

Renewable Feedstocks: A long-term goal of green chemistry is to replace petroleum-based starting materials with renewable alternatives. rsc.orgrsc.org Lignin, an abundant biopolymer, is a rich source of aromatic compounds. kit.edu Future research could explore pathways to derive 4-chlorophenol from lignin, which would significantly improve the sustainability of this compound production. rsc.orgkit.edu Similarly, epichlorohydrin can be produced from glycerol, a byproduct of biodiesel production.

Theoretical Chemistry’s Role in Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting chemical phenomena, accelerating research and development. nih.gov

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound and its intermediates. researchgate.netresearchgate.net Such studies can elucidate reaction mechanisms and predict the most favorable reaction pathways. For instance, DFT has been used to study the properties of chlorophenols and to understand the influence of substituents on their reactivity. researchgate.netresearchgate.net

Molecular Modeling: Molecular dynamics simulations can be used to model the interactions of this compound with other molecules, such as enzymes in biocatalytic processes or polymer chains in material applications. nih.gov This can aid in the rational design of more efficient catalysts or materials with desired properties. nih.gov

| Theoretical Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and spectroscopic properties. |

| Molecular Modeling | Simulation of interactions with enzymes or polymers, aiding in catalyst and material design. |

Potential for New Material Applications

While this compound is primarily known as a chemical intermediate, its molecular structure suggests potential for use as a building block in new materials. Halohydrins, in general, are known precursors to polymers. wikipedia.org

The presence of a hydroxyl group and a reactive chlorine atom makes it a suitable monomer for the synthesis of polyethers and other polymers. The chlorophenoxy group can impart specific properties to these polymers, such as thermal stability, flame retardancy, and specific interactions with other materials. Future research could explore the polymerization of this compound or its derivatives to create novel functional materials for a range of applications, from specialty coatings to advanced composites.

Q & A

Q. What are the key methodologies for synthesizing 1-chloro-3-(4-chlorophenoxy)propan-2-ol with high enantiomeric purity?

The synthesis of enantiopure this compound often employs lipase-catalyzed kinetic resolution. For example:

- Pseudomonas fluorescens lipase (PFL) achieves >99% enantiomeric excess (ee) for (S)-enantiomers via selective acylation of the undesired (R)-enantiomer in biphasic systems .

- Candida antarctica lipase B (CALB) resolves derivatives like 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol with 99% ee, using immobilized enzyme preparations (e.g., Novozym 435) in organic solvents .

Methodological Tip: Optimize solvent polarity (e.g., toluene or hexane) and temperature (25–40°C) to enhance enzyme activity and selectivity.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- HPLC/GC with chiral columns (e.g., Chiralcel OD-H) to quantify enantiomeric excess .

- NMR spectroscopy (¹H, ¹³C, DEPT) for structural confirmation, focusing on the chlorophenoxy and chloromethyl groups.

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns, particularly for impurities (e.g., dechlorinated byproducts) .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

This compound serves as a precursor for β-adrenergic blockers and antifungal agents:

- Metoprolol derivatives: React with substituted amines (e.g., 2,6-dimethylpiperidine) to form β-blockers like 1-chloro-3-(piperidin-1-yl)propan-2-ol .

- Fungicides: Key intermediate in synthesizing triazole-containing antifungals, where the chlorophenoxy group enhances bioactivity against plant pathogens .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enantioselective synthesis (e.g., varying ee% across enzyme batches)?

Contradictions often arise from enzyme source variability or trace impurities:

- Batch calibration: Pre-screen commercial lipases (e.g., CALB from Syncozymes vs. Sigma-Aldrich) using standardized substrates .

- Additive screening: Introduce molecular sieves or ionic liquids to suppress water activity and stabilize enzyme conformation .

Case Study: A 10% drop in ee was traced to residual solvents in CALB batches; switching to anhydrous toluene restored >99% ee .

Q. What computational tools are recommended for predicting reaction pathways and stereochemical outcomes?

- Density Functional Theory (DFT): Models transition states for lipase-substrate interactions, explaining CALB’s preference for (R)-enantiomers .

- Molecular docking (AutoDock Vina): Predicts binding affinity of chlorophenoxy derivatives in enzyme active sites, guiding substrate design .

Q. How should researchers address impurities like 1-chloro-3-(1H-indol-4-yloxy)propan-2-ol during scale-up?

- Chromatographic profiling: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect indole-containing byproducts at 254 nm .

- Process optimization: Reduce indole formation by controlling reaction pH (6.5–7.5) and avoiding excess epichlorohydrin .

Key Methodological Recommendations

- Scale-up: Transition from batch to flow reactors to improve heat/mass transfer and reduce side reactions.

- Safety: Handle chlorinated intermediates in fume hoods with PPE; neutralize waste with 10% NaOH before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.